molecular formula C20H13ClN2O3S B3556130 2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B3556130
M. Wt: 396.8 g/mol
InChI Key: FDELUQRXGVDOGE-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide with appropriate reagents. One common method includes the reaction of benzophenone hydrazide with benzenesulfonyl chloride and 2-chlorobenzoic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction mixture is then subjected to purification processes to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are typical nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern.

    1,3,4-Oxadiazole Derivatives: These compounds have a similar structure but with different substituents.

Uniqueness

2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both benzenesulfonyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S/c21-18-9-5-4-8-17(18)20-23-22-19(26-20)14-10-12-16(13-11-14)27(24,25)15-6-2-1-3-7-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDELUQRXGVDOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole
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2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole
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2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole
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2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole
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2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole
Reactant of Route 6
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2-[4-(benzenesulfonyl)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

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